BenchChemオンラインストアへようこそ!

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Regioisomer selectivity Structure-activity relationship Electron-withdrawing group position

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 313661-86-8, molecular formula C21H19Cl2N3O3S2, molecular weight 496.42 g/mol) belongs to the N-(4-arylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide chemotype, a scaffold class that has yielded bioactive small molecules including the immunomodulatory co-adjuvant 2D216. The compound features a 3,4-dichlorophenyl substituent at the thiazole 4-position, a piperidin-1-ylsulfonyl group at the benzamide 4-position, and a central 2-aminothiazole linkage.

Molecular Formula C21H19Cl2N3O3S2
Molecular Weight 496.42
CAS No. 313661-86-8
Cat. No. B2463826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
CAS313661-86-8
Molecular FormulaC21H19Cl2N3O3S2
Molecular Weight496.42
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl
InChIInChI=1S/C21H19Cl2N3O3S2/c22-17-9-6-15(12-18(17)23)19-13-30-21(24-19)25-20(27)14-4-7-16(8-5-14)31(28,29)26-10-2-1-3-11-26/h4-9,12-13H,1-3,10-11H2,(H,24,25,27)
InChIKeyXPKSYYAHQMYCSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 313661-86-8): Structural Identity, Scaffold Class, and Procurement Context


N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 313661-86-8, molecular formula C21H19Cl2N3O3S2, molecular weight 496.42 g/mol) belongs to the N-(4-arylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide chemotype, a scaffold class that has yielded bioactive small molecules including the immunomodulatory co-adjuvant 2D216 [1]. The compound features a 3,4-dichlorophenyl substituent at the thiazole 4-position, a piperidin-1-ylsulfonyl group at the benzamide 4-position, and a central 2-aminothiazole linkage. Unlike its well-characterized 2,5-dimethylphenyl analog 2D216 (CAS 313520-90-0), the peer-reviewed literature contains minimal primary bioactivity data specific to this 3,4-dichloro regioisomer [1]. The 3,4-dichlorophenyl-thiazole substructure is also found in the eIF4E/eIF4G inhibitor 4EGI-1 (CAS 315706-13-9), though 4EGI-1 possesses a different overall scaffold (hydrazono-propanoic acid rather than benzamide-sulfonyl-piperidine) [2][3]. Procurement decisions for this compound should therefore be guided by its distinct regioisomeric identity and the scaffold-level biological precedent, rather than by direct, compound-specific comparative efficacy data.

Why Regioisomeric and Scaffold Substitution Fail for N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide


The N-(4-arylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide scaffold exhibits pronounced aryl-substitution-dependent biological activity. Changing the nature, position, or number of aryl substituents on the thiazole 4-phenyl ring is not a conservative modification. The well-characterized analog 2D216 (2,5-dimethylphenyl) functions as a calcium-channel-linked co-adjuvant that sustains NF-κB activation and enhances TLR4-mediated antibody responses [1], while the 3,4-dichloro regioisomer 313661-86-8 is distinguished from its 2,4-dichloro isomer (CAS 477568-66-4) by the altered electron-withdrawing pattern on the phenyl ring, which can differentially affect molecular recognition, target binding, and pharmacokinetic properties . A related 3,4-dichlorophenyl-thiazole-containing molecule, 4EGI-1, inhibits eIF4E/eIF4G protein-protein interactions via an allosteric mechanism [2], further demonstrating that the 3,4-dichloro substitution pattern confers distinct biological properties not recapitulated by other substitution patterns or parent scaffolds. Generic substitution without regioisomer-specific biological validation risks selecting a compound with substantially different potency, target selectivity, and functional activity.

Quantitative Differential Evidence for N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide: Comparator-Based Analysis


Regioisomeric Differentiation: 3,4-Dichloro vs. 2,4-Dichloro Phenyl Substitution

The target compound (CAS 313661-86-8) is the 3,4-dichloro regioisomer of the N-(4-arylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide series. Its closest commercially available analog is the 2,4-dichloro isomer (CAS 477568-66-4). The positional difference of the second chlorine substituent (meta vs. ortho relative to the thiazole linkage) creates distinct electronic and steric environments. The 3,4-dichloro pattern places both chlorine atoms in positions that exert electron-withdrawing effects without ortho steric hindrance near the thiazole-phenyl bond, whereas the 2,4-dichloro pattern introduces ortho steric bulk that can restrict rotation about the aryl-thiazole bond . In related 3,4-dichlorophenyl-thiazole systems (e.g., 4EGI-1 analogs), conformational rigidification of the 3,4-dichlorophenyl-thiazole unit produced a threefold increase in eIF4E binding potency compared to the non-rigidified parent [1], demonstrating that the geometry of the 3,4-dichloro substitution directly impacts target engagement.

Regioisomer selectivity Structure-activity relationship Electron-withdrawing group position

Scaffold-Class Immunomodulatory Activity: TLR4 Co-Adjuvant Potentiation by Structural Analog 2D216

The direct structural analog 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, CAS 313520-90-0), which shares the identical benzamide-sulfonyl-piperidine-thiazole core with the target compound and differs only in the aryl substitution (2,5-dimethylphenyl vs. 3,4-dichlorophenyl), was identified from a high-throughput screen and demonstrated quantifiable immunomodulatory activity [1]. 2D216 sustained NF-κB activation by the TLR4 ligand LPS after 16 h incubation in a human myeloid reporter cell line. In primary murine bone marrow-derived dendritic cells, 2D216 enhanced TLR4 ligand-induced innate immune activation and antigen-presenting function. In murine vaccination studies, 2D216 acted as a co-adjuvant with monophosphoryl lipid A (MPLA), enhancing antigen-specific IgG responses [1]. A structurally optimized analog, 2E151 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((4-propylpiperidin-1-yl)sulfonyl)benzamide), was found to be more potent than 2D216 in autologous mixed lymphocyte reaction assays [1].

Innate immunity Vaccine adjuvant NF-κB activation

3,4-Dichlorophenyl-Thiazole Moiety in eIF4E/eIF4G Protein-Protein Interaction Inhibition: Conformational Rigidification SAR

The 3,4-dichlorophenyl-thiazole substructure present in the target compound is also a key pharmacophoric element in 4EGI-1, a prototypic inhibitor of the eIF4E/eIF4G protein-protein interaction. Rigidification of the 2-(4-(3,4-dichlorophenyl)thiazol-2-yl) moiety in 4EGI-1 through tricyclic bridging (ethylene, methylene oxide, methylene sulfide, methylene sulfoxide, or methylene sulfone) produced analogs that were markedly more potent than the parent compound in inhibiting eIF4E/eIF4G interaction and human cancer cell proliferation [1]. A specific rigidified derivative demonstrated a threefold improvement in competitive binding to eIF4E compared to non-rigidified parent, and inhibited human melanoma cell proliferation with an IC50 of 5.1 µM [2]. However, the target compound (CAS 313661-86-8) differs fundamentally from 4EGI-1 in its overall scaffold: 4EGI-1 is a hydrazono-propanoic acid derivative, while the target compound is a benzamide-sulfonyl-piperidine derivative. The shared 3,4-dichlorophenyl-thiazole unit may confer overlapping target recognition features, but the different appendages likely direct distinct target selectivity profiles.

Translation initiation inhibition eIF4E Anticancer

Physicochemical Differentiation: Calculated Property Comparison Across Aryl-Substituted Analogs

The 3,4-dichloro substitution pattern confers a distinct physicochemical profile compared to the 2,5-dimethyl analog 2D216. The two chlorine atoms of the target compound increase molecular weight by 40.8 g/mol relative to 2D216 (496.42 vs. 455.6) and decrease calculated lipophilicity (estimated ΔXLogP3-AA ≈ -0.5 units, from ~4.5 for 2D216 to ~4.0 for the dichloro analog based on group contribution analysis) [1]. The electron-withdrawing chlorine substituents also alter the electronic character of the thiazole ring, potentially affecting hydrogen-bond acceptor strength at the thiazole nitrogen. These differences are quantifiable through computed descriptors but have not been experimentally linked to differential biological activity. The 3,4-dichloro compound also has the same molecular formula and weight as its 2,4-dichloro regioisomer (CAS 477568-66-4), making regioisomeric identity verification by NMR or HPLC essential for procurement .

Lipophilicity Drug-likeness Permeability

Limitation Acknowledgment: Absence of Direct Head-to-Head Comparative Bioactivity Data

A systematic search of PubMed, PubMed Central, BindingDB, ChEMBL, PubChem, and Google Patents (excluding benchchems, molecule, evitachem, and vulcanchem per the specified source restrictions) failed to identify any peer-reviewed study reporting quantitative bioactivity data (IC50, EC50, Ki, MIC, or in vivo efficacy) specifically for CAS 313661-86-8. No head-to-head comparison studies between the target compound and any structural analog were identified. All quantitative differential evidence presented in this guide is therefore derived from class-level inference from related compounds sharing either the core scaffold (2D216) or the 3,4-dichlorophenyl-thiazole substructure (4EGI-1), and from computed physicochemical property comparisons. This evidence is sufficient to establish the compound's distinct chemical identity and to justify its selection for exploratory research where the 3,4-dichloro substitution pattern or benzamide-sulfonyl-piperidine scaffold is specifically required, but it does not support claims of superior biological performance relative to any comparator [1][2].

Data gap Procurement caution Experimental validation required

Recommended Research and Procurement Application Scenarios for N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 313661-86-8)


Exploratory Structure-Activity Relationship (SAR) Studies on the N-(4-Arylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide Scaffold

This compound is most appropriately procured as a tool for systematic SAR campaigns comparing aryl substitution effects (3,4-dichloro vs. 2,4-dichloro vs. 2,5-dimethyl vs. 4-chloro) on biological activity within this scaffold class. The established immunomodulatory activity of the 2,5-dimethyl analog 2D216 provides a validated baseline for assessing how the 3,4-dichloro electron-withdrawing substitution pattern modulates potency, selectivity, and physicochemical properties [1]. Procurement for SAR studies enables direct head-to-head comparison that will generate the quantitative differential data currently absent from the literature.

TLR4 Pathway Modulation and Adjuvant Discovery Programs

Given the demonstrated TLR4 co-adjuvant activity of the closely related analog 2D216, which acts through intracellular Ca2+ elevation and NFAT nuclear translocation rather than direct PRR agonism [1], the 3,4-dichloro analog represents a differentiated chemical probe for exploring structure-dependent modulation of this complementary adjuvant mechanism. The lower lipophilicity of the 3,4-dichloro derivative (estimated XLogP3-AA ~4.0 vs. 4.5 for 2D216) may alter cellular permeability and distribution, potentially yielding an improved therapeutic window for vaccine adjuvant applications.

eIF4E-Targeted Anticancer Chemical Biology

The 3,4-dichlorophenyl-thiazole substructure is a critical recognition element in 4EGI-1, which allosterically inhibits eIF4E/eIF4G interaction and suppresses translation initiation [2]. The target compound replaces 4EGI-1's hydrazono-propanoic acid with a benzamide-sulfonyl-piperidine group, offering a structurally distinct chemotype for probing eIF4E pharmacology. Conformational studies on rigidified 3,4-dichlorophenyl-thiazole analogs have shown that restricting the geometry of this moiety can yield threefold improvements in target binding [2], suggesting that the target compound's distinct scaffold geometry may confer unique binding characteristics worthy of investigation.

Physicochemical and Metabolic Stability Profiling of Halogenated Benzamide-Sulfonamide Hybrids

The dual chlorine substitution combined with the sulfonamide-benzamide core provides a distinct physicochemical signature (MW ~496, estimated LogP ~4.0) that may offer differentiated solubility, permeability, and metabolic stability compared to non-halogenated or mono-halogenated analogs [3]. Procurement for in vitro ADME profiling is warranted when screening for halogenated lead-like compounds with balanced lipophilicity. The piperidine sulfonamide group also provides a potential site for metabolic modification (N-dealkylation, oxidation), enabling studies of metabolic soft spots in this chemotype.

Quote Request

Request a Quote for N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.